N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
CAS No.: 688061-74-7
Cat. No.: VC4184526
Molecular Formula: C34H38N4O8S
Molecular Weight: 662.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688061-74-7 |
|---|---|
| Molecular Formula | C34H38N4O8S |
| Molecular Weight | 662.76 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
| Standard InChI | InChI=1S/C34H38N4O8S/c1-42-24-11-9-23(10-12-24)36-32(40)20-47-34-37-26-19-30-29(45-21-46-30)18-25(26)33(41)38(34)16-6-4-5-7-31(39)35-15-14-22-8-13-27(43-2)28(17-22)44-3/h8-13,17-19H,4-7,14-16,20-21H2,1-3H3,(H,35,39)(H,36,40) |
| Standard InChI Key | ZUXVZSMELCJLCI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Introduction
Molecular Formula and Weight
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Molecular Formula: CHNOS
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Molecular Weight: Approximately 622.73 g/mol
Structural Features
The compound consists of:
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A 3,4-dimethoxyphenethyl group, which is common in bioactive molecules.
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A quinazolinone core fused with a dioxole ring, known for its pharmacological significance.
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A hexanamide linker, which provides flexibility to the molecule.
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A thioether group attached to an oxoethyl moiety.
These structural elements suggest that the compound may exhibit diverse biological activities due to its ability to interact with various biological targets.
Chemical Representation
The compound can be represented using SMILES or InChI notation for computational purposes:
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SMILES: Not provided in the search results but can be derived from the IUPAC name.
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InChIKey: Unique identifier for database searches.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including:
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Functionalization of the quinazolinone core.
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Introduction of the thioether linkage via nucleophilic substitution.
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Coupling with the hexanamide chain using amide bond formation techniques.
Characterization
The compound’s structure can be confirmed using:
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Nuclear Magnetic Resonance (NMR): and spectra provide insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups such as amides, ethers, and thioethers.
Potential Applications
Compounds with similar structures are often explored for their:
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Anticancer properties: Quinazolinone derivatives are known inhibitors of tyrosine kinases.
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Antimicrobial activity: The presence of thioether groups enhances interaction with bacterial enzymes.
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Anti-inflammatory effects: Methoxyphenyl groups may contribute to reducing oxidative stress.
Molecular Docking Studies
Preliminary in silico studies could predict binding affinities to biological targets such as:
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Enzymes involved in cancer pathways (e.g., EGFR).
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Bacterial proteins for antimicrobial applications.
Comparative Analysis
| Property | N-(3,4-dimethoxyphenethyl)-6-(6...hexanamide | Similar Compounds (e.g., Quinazolinones) |
|---|---|---|
| Molecular Weight | ~622.73 g/mol | Typically ranges from 300–600 g/mol |
| Pharmacological Potential | Anticancer, antimicrobial | Broadly similar |
| Synthetic Complexity | High | Moderate to high |
Current Knowledge Gaps
While the compound's structure suggests significant pharmacological potential, no specific experimental data (e.g., IC, MIC values) were available in the search results.
Recommendations for Future Research
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Conduct in vitro assays to evaluate anticancer and antimicrobial activities.
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Perform in vivo studies to assess pharmacokinetics and toxicity.
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Explore structural modifications to enhance biological activity and reduce side effects.
This detailed analysis highlights the importance of this compound in medicinal chemistry while emphasizing the need for further experimental validation to unlock its full potential.
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